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Compound of Interest

Compound Name: Cbz-NH-PEG4-C2-acid

Cat. No.: B606519 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

utilization of Cbz-NH-PEG4-C2-acid in bioconjugation. This heterobifunctional linker is a

valuable tool in the development of targeted therapeutics, such as antibody-drug conjugates

(ADCs) and proteolysis-targeting chimeras (PROTACs), offering a discrete polyethylene glycol

(PEG) spacer to enhance the solubility, stability, and pharmacokinetic properties of the resulting

bioconjugate.

Introduction to Cbz-NH-PEG4-C2-acid in
Bioconjugation
Cbz-NH-PEG4-C2-acid is a bifunctional linker featuring a carboxylic acid group for conjugation

to primary amines and a carboxybenzyl (Cbz)-protected amine. The tetra-ethylene glycol

(PEG4) spacer provides a hydrophilic and flexible bridge between the conjugated molecules,

which can mitigate steric hindrance and reduce aggregation.[1] The Cbz protecting group is

stable under various reaction conditions and can be selectively removed to reveal a primary

amine for subsequent functionalization, enabling a modular and controlled approach to the

synthesis of complex bioconjugates.[2][3]
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Enhanced Pharmacokinetics: The PEG spacer can increase the hydrodynamic radius of the

conjugate, prolonging its circulation half-life.[4]

Improved Solubility and Stability: The hydrophilic nature of the PEG chain can enhance the

aqueous solubility of hydrophobic molecules and prevent aggregation.[1][4]

Reduced Immunogenicity: PEGylation can shield the bioconjugate from the immune system,

reducing the potential for an immune response.[1]

Controlled Synthesis: The orthogonal Cbz protecting group allows for a stepwise conjugation

strategy, crucial for the synthesis of well-defined bioconjugates like PROTACs.[5]

Versatile Applications: This linker is suitable for conjugating a wide range of biomolecules,

including antibodies, peptides, and small molecule drugs.

Bioconjugation Strategy Overview
The primary application of Cbz-NH-PEG4-C2-acid involves the covalent linkage of a

biomolecule containing a primary amine (e.g., lysine residues on an antibody) to another

molecule of interest. The general workflow consists of two main stages:

Amide Bond Formation: The carboxylic acid moiety of the linker is activated, typically using

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to

form a reactive NHS ester. This activated linker is then reacted with the primary amines on

the target biomolecule to form a stable amide bond.

Cbz Group Deprotection (Optional): Following the initial conjugation, the Cbz group can be

removed to expose a primary amine. This amine can then be used for the attachment of a

second molecule, such as a cytotoxic payload in an ADC or an E3 ligase ligand in a

PROTAC. The most common method for Cbz deprotection is catalytic hydrogenolysis.[3][6]

Quantitative Data and Characterization
The efficiency of bioconjugation reactions is highly dependent on the specific biomolecules and

reaction conditions used. Therefore, optimization is crucial for achieving the desired degree of

labeling and yield. While specific quantitative data for Cbz-NH-PEG4-C2-acid is not extensively
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published, the following table provides a general overview of parameters to consider and

typical ranges for similar PEGylated linkers.

Parameter
Typical
Range/Method

Purpose Reference

Linker to Biomolecule

Molar Ratio
5:1 to 20:1

To drive the reaction

towards the desired

degree of labeling.

[7]

EDC to Linker Molar

Ratio
1.5:1 to 5:1

To ensure efficient

activation of the

carboxylic acid.

NHS to Linker Molar

Ratio
1.2:1 to 2:1

To stabilize the

activated intermediate

and improve reaction

efficiency.

Conjugation Efficiency
Variable (Optimization

Required)

To determine the

percentage of

biomolecule that is

successfully

conjugated.

Drug-to-Antibody

Ratio (DAR)
2-8

A key parameter for

ADCs, representing

the average number

of drug molecules per

antibody.

[8]

Characterization

Techniques

Mass Spectrometry

(MS), SDS-PAGE,

Size-Exclusion

Chromatography

(SEC), Hydrophobic

Interaction

Chromatography

(HIC)

To confirm

conjugation,

determine the degree

of labeling, and

assess the purity and

homogeneity of the

final product.

[9]
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Experimental Protocols
Protocol for Activation of Cbz-NH-PEG4-C2-acid and
Conjugation to an Amine-Containing Biomolecule
This protocol describes the two-step, one-pot reaction for conjugating Cbz-NH-PEG4-C2-acid
to a protein (e.g., an antibody) via EDC/NHS chemistry.

Materials:

Cbz-NH-PEG4-C2-acid

Amine-containing biomolecule (e.g., antibody in PBS)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Desalting column or dialysis cassette for purification

Procedure:

Preparation of Reagents:

Equilibrate all reagents to room temperature before use.

Prepare a stock solution of Cbz-NH-PEG4-C2-acid in anhydrous DMF or DMSO (e.g., 10

mg/mL).

Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation

Buffer.
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Activation of Cbz-NH-PEG4-C2-acid:

In a microcentrifuge tube, add the desired amount of Cbz-NH-PEG4-C2-acid from the

stock solution.

Add Activation Buffer to the tube.

Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS/Sulfo-NHS

relative to the Cbz-NH-PEG4-C2-acid.

Vortex briefly to mix and incubate for 15-30 minutes at room temperature to form the NHS

ester.

Conjugation to the Amine-Containing Biomolecule:

Immediately add the activated Cbz-NH-PEG4-NHS ester solution to the biomolecule

solution in Coupling Buffer. A 10 to 20-fold molar excess of the activated linker to the

biomolecule is a common starting point, but this should be optimized.

Ensure the final pH of the reaction mixture is between 7.2 and 7.5.

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with

gentle stirring or rotation.

Quenching the Reaction:

Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by

consuming any unreacted NHS esters.

Incubate for 30 minutes at room temperature.

Purification of the Conjugate:

Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a

desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Characterization:
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Analyze the purified conjugate using SDS-PAGE to confirm an increase in molecular

weight.

Use mass spectrometry to determine the precise mass of the conjugate and calculate the

degree of labeling.

Employ SEC or HIC to assess the purity and aggregation of the final product.

Protocol for Cbz Deprotection via Catalytic
Hydrogenolysis
This protocol describes the removal of the Cbz protecting group from the conjugated

biomolecule.

Materials:

Cbz-protected bioconjugate

Palladium on carbon (10% Pd/C)

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Suitable solvent (e.g., Methanol, Ethanol, or THF)

Celite

Procedure:

Reaction Setup:

Dissolve the Cbz-protected bioconjugate in a suitable solvent.

Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the Cbz-

protected molecule).

Hydrogenation:

Place the reaction mixture under a hydrogen atmosphere.
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Stir the reaction vigorously at room temperature.

Reaction Monitoring:

Monitor the progress of the deprotection by LC-MS or other suitable analytical methods.

Work-up:

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove

the Pd/C catalyst.

Concentrate the filtrate under reduced pressure to obtain the deprotected bioconjugate.

Purification:

Further purify the deprotected bioconjugate as needed using appropriate chromatographic

techniques.

Visualizations

Chemical Structure of Cbz-NH-PEG4-C2-acid

Cbz Protecting Group PEG4 Spacer Carboxylic Acid

Cbz- NH- (CH2CH2O)4- CH2CH2- COOH

Click to download full resolution via product page

Caption: Structure of Cbz-NH-PEG4-C2-acid linker.
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Bioconjugation Workflow

Start: Cbz-NH-PEG4-C2-acid
+ Amine-Biomolecule

1. Activation of Carboxylic Acid
(EDC, NHS, pH 6.0)

2. Amide Bond Formation
(pH 7.2-7.5)

3. Purification of Conjugate
(SEC or Dialysis)

4. Cbz Deprotection (Optional)
(H2, Pd/C)

5. Conjugation of Second Molecule
(e.g., Payload)

6. Final Purification

7. Characterization
(MS, SDS-PAGE, SEC)

End: Final Bioconjugate

Click to download full resolution via product page

Caption: General workflow for bioconjugation.
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EDC/NHS Amide Coupling

Cbz-PEG-COOH

O-acylisourea
(unstable intermediate)

+

EDC NHS Ester
(amine-reactive)

+

NHS Cbz-PEG-CO-NH-Biomolecule
(Stable Amide Bond)

+

Biomolecule-NH2

Click to download full resolution via product page

Caption: EDC/NHS reaction mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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